3-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione
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Overview
Description
5-(2,4-DICHLOROPHENYL)-10-(4-METHOXYPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of dichlorophenyl and methoxyphenyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-DICHLOROPHENYL)-10-(4-METHOXYPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include dichlorobenzene, methoxybenzene, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-DICHLOROPHENYL)-10-(4-METHOXYPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(2,4-DICHLOROPHENYL)-10-(4-METHOXYPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,4-DICHLOROPHENYL)-10-(4-METHOXYPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-DICHLOROPHENYL)-4-{[(E)-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- 2-(2,6-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-5-(2-NAPHTHYL)-5-OXOPENTANENITRILE
Uniqueness
Compared to similar compounds, 5-(2,4-DICHLOROPHENYL)-10-(4-METHOXYPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE stands out due to its unique tetracyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18Cl2N2O4 |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-10-(4-methoxyphenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione |
InChI |
InChI=1S/C23H18Cl2N2O4/c1-30-12-5-3-11(4-6-12)27-22(28)17-14-9-15(18(17)23(27)29)21-19(14)20(26-31-21)13-7-2-10(24)8-16(13)25/h2-8,14-15,17-19,21H,9H2,1H3 |
InChI Key |
XALHQXDHFNSMKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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